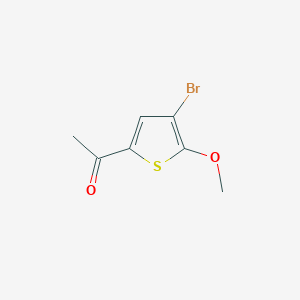

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone

Description

Significance of Substituted Thiophene (B33073) Derivatives in Contemporary Organic Chemistry and Materials Science

Substituted thiophene derivatives are recognized for their extensive applications across diverse scientific fields. In medicinal chemistry, the thiophene nucleus is considered a "privileged structure" and is a key component in numerous pharmaceuticals. ijpsjournal.comrsc.org These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. cognizancejournal.combohrium.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

In the realm of materials science, thiophene-based materials are prized for their semiconductor and fluorescent properties. bohrium.comresearchgate.net They are integral to the development of organic electronics, finding use in:

Organic Light-Emitting Diodes (OLEDs). nih.gov

Organic Field-Effect Transistors (OFETs). nih.gov

Organic solar cells. researchgate.net

Sensors and bioimaging agents. researchgate.net

The versatility of the thiophene ring allows for chemical modifications that can precisely control the electronic and optoelectronic properties of these materials, making them a major focus of research for next-generation technologies. researchgate.net

Structural Context of 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone within Functionalized Thiophene Chemistry

The compound this compound is a multi-functionalized thiophene derivative. Its chemical identity and reactivity are dictated by the interplay of its constituent parts: the thiophene ring and its three distinct substituents.

| Structural Component | Position on Thiophene Ring | Description and Chemical Significance |

| Thiophene Core | N/A | A five-membered, electron-rich aromatic heterocycle containing a sulfur atom. It serves as the foundational scaffold of the molecule. |

| Ethanone (B97240) (Acetyl) Group | Position 2 | An electron-withdrawing group (-C(O)CH₃). Its presence deactivates the thiophene ring towards further electrophilic substitution and provides a reactive site for various chemical transformations. |

| Bromo (Halogen) Group | Position 4 | An electronegative halogen atom (-Br). It acts as an electron-withdrawing group via induction but can also participate in resonance. Bromine is a good leaving group, making this position a key site for cross-coupling reactions to build more complex molecules. nih.gov |

| Methoxy (B1213986) (Alkoxy) Group | Position 5 | An electron-donating group (-OCH₃). The oxygen atom's lone pairs increase the electron density of the thiophene ring through resonance, influencing the molecule's overall electronic properties and reactivity. Alkoxy groups are known to enhance the solubility and electronic characteristics of thiophene-based materials. nih.gov |

The specific arrangement of an electron-donating group (methoxy), an electron-withdrawing group (ethanone), and a reactive halogen (bromo) on the thiophene ring makes this compound a versatile intermediate in organic synthesis. This substitution pattern allows for regioselective reactions, enabling the targeted synthesis of more complex thiophene-based compounds for pharmaceutical or materials science applications.

Overview of Research Trajectories for Halogenated and Alkoxylated Thiophene Systems

Current and future research involving thiophene systems functionalized with halogens and alkoxy groups is advancing on several fronts, driven by the demand for novel drugs and high-performance materials.

Key Research Areas:

Advanced Synthesis: A primary focus is the development of more efficient, sustainable, and regioselective synthetic methods. organic-chemistry.org This includes exploring green chemistry approaches, such as using non-toxic reagents and environmentally benign solvents, for halogenation and other functionalization reactions. cornell.edu Metal-catalyzed cross-coupling reactions remain a vital tool for elaborating on halogenated thiophene precursors.

Medicinal Chemistry: Researchers continue to design and synthesize novel thiophene derivatives, leveraging the unique properties imparted by halogen and alkoxy substituents to enhance therapeutic efficacy and selectivity. ijpsjournal.com The strategic placement of these groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Materials Science: The deliberate incorporation of halogen and alkoxy groups is a key strategy for tuning the properties of thiophene-based polymers and oligomers. bohrium.com Research is focused on:

Developing new semiconductor materials with improved charge mobility for more efficient electronic devices. researchgate.net

Using halogenated thiophenes as additives to control the morphology and improve the efficiency of organic solar cells. rsc.org

Synthesizing novel ligands, like thiophene derivatives, to passivate surface defects and enhance the stability and luminescence of materials such as perovskite nanocrystals. frontiersin.org

Computational Chemistry: Theoretical calculations are increasingly used to predict the electronic structure, reactivity, and photophysical properties of new thiophene derivatives. This computational-first approach helps to guide synthetic efforts, accelerating the discovery of molecules with desired characteristics for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-5-methoxythiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPQIIAZSSZKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 1 4 Bromo 5 Methoxy 2 Thienyl 1 Ethanone

Transformations Involving the Thiophene (B33073) Ring Substituents

The substituents on the thiophene ring—bromine, methoxy (B1213986), and ethanone (B97240)—each exhibit characteristic reactivities that can be exploited for molecular derivatization.

Reactions at the Bromine Atom (e.g., Nucleophilic Substitution, Cross-Coupling)

The bromine atom at the 4-position of the thiophene ring is a key site for functionalization, primarily through cross-coupling reactions. This atom can be substituted with various organic groups, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating biaryl compounds. For instance, reacting the bromo-thiophene derivative with boronic acids in the presence of a palladium catalyst and a base leads to the substitution of the bromine atom with an aryl or heteroaryl group. pitt.eduuzh.ch This methodology is widely applicable for coupling with a range of structurally and electronically diverse boronic acids, often resulting in high yields. researchgate.net The efficiency of these reactions allows for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions:

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product | Yield (%) |

| 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | 1-(5-Methoxy-4-(4-(tert-butyl)phenyl)-2-thienyl)ethanone | 81 |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-(5-Methoxy-4-phenyl-2-thienyl)ethanone | ~90 |

| This compound | Thiophen-2-ylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1-(5-Methoxy-4-(thiophen-2-yl)-2-thienyl)ethanone | ~85 |

Note: The yields are approximate and can vary based on specific reaction conditions.

Reactions of the Methoxy Group

The methoxy group (-OCH3) on the thiophene ring is generally stable. However, it can undergo cleavage under specific, often harsh, conditions using reagents like boron tribromide (BBr3) to yield a hydroxyl group. This demethylation process can be a crucial step in the synthesis of certain fused heterocyclic systems where a phenolic hydroxyl group is required for subsequent cyclization reactions. nih.gov

Reactivity of the Ethanone Moiety (e.g., Condensations, Reductions, Oxidations)

The ethanone (acetyl) group is a rich hub for chemical transformations, providing a pathway to a wide array of derivatives.

Condensation Reactions: The carbonyl group of the ethanone moiety readily undergoes condensation reactions with various nucleophiles. For example, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in building more complex molecular scaffolds and are often precursors to the synthesis of heterocyclic rings like pyrazoles.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4). The resulting alcohol can then serve as a functional group for further modifications, including esterification or etherification.

Oxidation Reactions: While less common for this specific substrate, the ethanone group can potentially undergo oxidation reactions such as the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester.

Formation of Novel Heterocyclic Systems Incorporating the Thiophene Moiety

The strategic manipulation of the functional groups on this compound serves as a powerful tool for the synthesis of novel, fused heterocyclic systems. These structures are of significant interest in materials science and pharmaceutical chemistry. thieme.deresearchgate.net

Synthesis of Thiophene-Fused Heterocycles

The combination of the ethanone group and the adjacent thiophene ring provides an ideal framework for constructing fused heterocycles such as thienopyridines, thienopyrimidines, and thienopyrazoles. pitt.edu A common strategy involves a condensation reaction at the ethanone's carbonyl group, followed by an intramolecular cyclization that incorporates a part of the thiophene ring or its substituents.

For example, a multi-step synthesis could involve the condensation of the ethanone with a suitable reagent to introduce a nitrogen-containing side chain. Subsequent cyclization, potentially involving the methoxy group (after demethylation) or another position on the thiophene ring, can lead to the formation of a new fused ring system. These synthetic routes are crucial for developing novel compounds with specific electronic or biological properties. thieme.de

Derivatization through Michael Addition Reactions

While this compound itself is not a Michael acceptor, it can be readily converted into one. A common pathway is through an Aldol (B89426) condensation with an aromatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. This new compound contains a Michael acceptor site.

This thiophene-based chalcone can then undergo a Michael (or 1,4-conjugate) addition reaction with a wide range of "soft" nucleophiles, known as Michael donors. researchgate.netyoutube.comyoutube.com These donors can include enolates, amines, and thiols. srce.hr This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups at the β-position relative to the carbonyl group. researchgate.net This pathway significantly expands the synthetic utility of the parent compound, enabling the creation of complex molecular architectures. nih.gov

Investigation of Polymerization Potentials (e.g., Autopolymerization)

The investigation into the polymerization potential of this compound is primarily informed by the study of analogous substituted thiophenes, particularly those containing bromo and alkoxy functionalities. While direct studies on the autopolymerization of this specific compound are not extensively documented in publicly available literature, its structural features—a bromine atom at the 4-position and a methoxy group at the 5-position of the thiophene ring—suggest a potential for such reactions. This is based on the observed reactivity of similar 2-bromo-3-alkoxythiophene derivatives, which are known to undergo spontaneous polymerization. researchgate.net

Research has shown that neat liquid 3-alkoxy-2-bromothiophenes can autopolymerize at or above room temperature. researchgate.net This reactivity is influenced by factors such as proton acidity and the specific arrangement of substituents on the thiophene ring. researchgate.net The proposed mechanism for this phenomenon is an acid-assisted polycondensation reaction. researchgate.net

The process is believed to be initiated by the protonation of a monomer, with the polymerization being catalytically accelerated by the hydrobromic acid (HBr) generated during the reaction. researchgate.net A significant side reaction that has been identified in the autopolymerization of compounds like 2-bromo-3-methoxythiophene (B13090750) is the cleavage of the methoxy group by the generated HBr, which can lead to the formation of methyl bromide gas. researchgate.net

The general scheme for the autopolymerization of halogenated thiophene derivatives provides a framework for understanding the potential behavior of this compound. The presence of both a bromo and a methoxy group on the thiophene ring are key structural alerts for potential autopolymerization. researchgate.netresearchgate.net

Table 1: Factors Influencing Autopolymerization of Substituted Thiophenes

| Factor | Description | Potential Impact on this compound |

| Halogen Substituent | The presence of a bromine atom, particularly at the 2-position, has been shown to be a key factor in the autopolymerization of thiophene derivatives. researchgate.net | The bromine atom at the 4-position in the target molecule may participate in a similar acid-assisted polycondensation. |

| Alkoxy Group | Methoxy and other alkoxy groups, especially at the 3-position, are known to influence the electronic properties of the thiophene ring and can be susceptible to cleavage by generated acid. researchgate.net | The methoxy group at the 5-position will likely influence the electron density of the ring and could be a site for a side reaction involving cleavage by HBr. |

| Acid Generation | The formation of hydrobromic acid (HBr) can catalyze the polymerization process. researchgate.net | It is plausible that HBr could be generated during the polymerization of this compound, which would then catalyze further reaction. |

| Substituent Position | The relative positions of the substituents on the thiophene ring are crucial in determining the reactivity and the structure of the resulting polymer. researchgate.net | The specific 2,4,5-substitution pattern of the target compound will dictate the regiochemistry of any potential polymerization. |

Further research into the specific reactivity of this compound under various conditions would be necessary to fully elucidate its polymerization potential and the properties of any resulting polymeric materials. Such studies would likely involve monitoring the compound for signs of spontaneous reaction and a detailed analysis of any gaseous byproducts and solid residues to understand the reaction mechanism and potential side reactions. researchgate.net

Advanced Research Applications of Brominated Methoxylated Thiophene Ethanones in Materials Science and Chemical Synthesis

Role as Key Building Blocks and Synthetic Intermediates in Complex Organic Synthesis

Brominated thiophenes are widely recognized as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond provides a synthetic handle for a variety of cross-coupling reactions, which are fundamental for the construction of complex organic molecules and polymers. The bromine atom in 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone can be readily substituted through reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, or alkynyl substituents, enabling the synthesis of extended π-conjugated systems.

The methoxy (B1213986) group on the thiophene (B33073) ring also plays a crucial role. As an electron-donating group, it influences the reactivity and electronic properties of the thiophene ring, which can affect the efficiency and outcome of synthetic transformations. Furthermore, the acetyl group (ethanone) is a versatile functional group that can undergo a multitude of reactions, including aldol (B89426) condensations, reductions to alcohols, or conversions to other functional groups, further expanding the synthetic utility of the molecule.

Brominated thiophenes, in general, serve as precursors for the synthesis of polythiophenes, which are important materials in organic electronics. The strategic placement of the bromine atom, along with the electronic influence of the methoxy group, makes this compound a promising monomer for the synthesis of functionalized polymers with tailored properties. For instance, brominated anthraquinones can be synthesized from bromothiophenes, highlighting their role as versatile building blocks for extended π-systems.

Applications in Organic Electronics and Optoelectronic Materials

Thiophene-based molecules and polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and chemical stability. The combination of a π-conjugated thiophene core with functional groups like bromo, methoxy, and ethanone (B97240) in this compound makes it a prime candidate for the development of materials for various optoelectronic devices.

Exploration as Components in Thin Film Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Thiophene-containing polymers and small molecules are among the most successful materials for high-performance OFETs. The potential for this compound in this area lies in its ability to be polymerized or incorporated into larger conjugated systems.

The bromine atom can be utilized for polymerization reactions, such as Kumada or Stille coupling, to form polythiophenes. The methoxy group, being electron-donating, can help to lower the oxidation potential of the resulting polymer, which is beneficial for p-type semiconductor performance. The molecular ordering and solid-state packing of the resulting material, which are critical for efficient charge transport, would be influenced by the substituents on the thiophene ring. While no specific OFET data for polymers derived from this compound are available, the general performance of related polythiophenes provides a benchmark for its potential.

Table 1: Representative Charge Carrier Mobilities of Thiophene-Based Polymers in OFETs

| Polymer | Deposition Method | Mobility (cm²/Vs) |

| Poly(3-hexylthiophene) (P3HT) | Spin-coating | 0.01 - 0.1 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Various | 1 - 10 |

| Indacenodithiophene-co-benzothiadiazole (IDT-BT) | Spin-coating | >1 |

Note: This table presents data for well-studied thiophene-based polymers to illustrate the potential performance range and is not specific to polymers derived from this compound.

Investigation in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

In Organic Light-Emitting Diodes (OLEDs), thiophene derivatives can be used as charge transport materials or as part of the emissive layer. The electronic properties of the thiophene ring can be tuned by substituents to achieve the desired energy levels for efficient charge injection and recombination. The methoxy group in this compound would influence the HOMO and LUMO energy levels of any derived material, which is a critical factor in OLED device engineering.

For organic solar cells, particularly bulk heterojunction (BHJ) devices, thiophene-based polymers often serve as the electron donor material. The absorption spectrum of the donor polymer is a key parameter for efficient light harvesting. The extended conjugation that can be achieved through polymerization of monomers like this compound is expected to lead to broad absorption in the visible spectrum. The methoxy group can further enhance the electron-donating character of the polymer, which is favorable for achieving a high open-circuit voltage in a solar cell.

Research on copolymers incorporating 3-methoxythiophene (B46719) has demonstrated their potential in organic solar cells, suggesting that polymers derived from this compound could also exhibit interesting photovoltaic properties.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a material is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. Thiophene-based molecules have been extensively studied for their NLO properties due to the electron-rich nature of the thiophene ring.

The structure of this compound contains elements that are conducive to NLO activity. The thiophene ring acts as a π-bridge, the methoxy group is an electron donor, and the ethanone (acetyl) group is an electron acceptor. This donor-π-acceptor (D-π-A) arrangement can lead to a significant second-order NLO response (β). The bromine atom offers a site for further functionalization to enhance the NLO properties or to incorporate the chromophore into a polymer matrix.

Table 2: Second-Order NLO Response (β) of Selected Thiophene-Based Chromophores

| Chromophore Structure | β (10⁻³⁰ esu) |

| 2-(4-Nitrophenyl)-5-(4-methoxyphenyl)thiophene | 50 |

| 2-Dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran-thiophene conjugate | 150 |

| Donor-acceptor substituted oligothiophenes | 100 - 1000 |

Note: This table provides examples of NLO responses for thiophene-based D-π-A systems to illustrate the potential of such structures. The data is not for this compound itself.

Utilization in Sensor Technologies (Chemosensors, Biosensors)

Functionalized thiophenes are promising candidates for the development of chemosensors and biosensors. The electronic and optical properties of thiophene-based materials can be sensitive to their local environment. The binding of an analyte to a receptor unit attached to the thiophene scaffold can induce changes in absorption, fluorescence, or conductivity, which can be used for sensing applications.

The ethanone group in this compound could be chemically modified to attach a specific receptor for a target analyte. For example, it could be converted into a Schiff base or other functional group capable of binding metal ions, anions, or biomolecules. The bromine atom provides another handle for attaching recognition elements or for immobilizing the sensor molecule on a solid support. The inherent fluorescence of some thiophene derivatives could also be exploited for the design of fluorescent sensors.

Exploration of Photochromic and Fluorescent Properties for Advanced Materials

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is of interest for applications such as optical data storage, smart windows, and molecular switches. Diarylethenes, a class of photochromic compounds, often incorporate thiophene rings as the photo-switchable units. The substituents on the thiophene rings can significantly influence the photochromic performance, including the coloration and decoloration quantum yields and the thermal stability of the isomers. While this compound is not a diarylethene itself, it could serve as a precursor for the synthesis of one of the aryl units.

Fluorescent materials are essential for a wide range of applications, including OLEDs, bio-imaging, and sensing. Thiophene-containing molecules and polymers can exhibit strong fluorescence, and their emission properties can be tuned by chemical modification. The methoxy group in this compound is known to enhance fluorescence in many organic chromophores. By incorporating this molecule into larger conjugated systems, it is possible to develop new fluorescent materials with tailored emission wavelengths and quantum yields. For instance, new nonsymmetrical dihetarylethenes containing methoxy- and thienyl- groups have been synthesized and shown to exhibit both photochromic and fluorescent properties.

Future Research Directions and Unexplored Avenues for 1 4 Bromo 5 Methoxy 2 Thienyl 1 Ethanone Research

Design of Highly Efficient and Sustainable Synthetic Protocols

The development of environmentally benign and atom-economical synthetic routes is a cornerstone of modern organic chemistry. For 1-(4-bromo-5-methoxy-2-thienyl)-1-ethanone, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. For instance, exploring photocatalytic methods for the synthesis of this compound could lead to milder reaction conditions and reduced energy consumption. The use of flow chemistry could also offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.

| Synthetic Strategy | Potential Advantages |

| C-H Activation | Fewer synthetic steps, higher atom economy |

| Photocatalysis | Milder reaction conditions, reduced energy consumption |

| Flow Chemistry | Improved reaction control, higher yields, minimized waste |

Integration with Emerging Characterization Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its application in advanced materials. While standard characterization techniques such as NMR and mass spectrometry provide essential structural information, emerging techniques can offer deeper insights into its electronic and photophysical properties.

Advanced spectroscopic techniques , such as two-dimensional NMR (2D-NMR) and solid-state NMR, could provide more detailed information about the molecular structure and intermolecular interactions in the solid state. Ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy could be employed to investigate the excited-state dynamics of the molecule, which is critical for applications in optoelectronics.

Single-molecule spectroscopy represents another frontier for characterization. By studying individual molecules of this compound, researchers could uncover heterogeneities in its photophysical properties that are averaged out in bulk measurements. This could provide valuable information for the design of more efficient organic electronic devices.

| Characterization Technique | Information Gained |

| 2D-NMR and Solid-State NMR | Detailed molecular structure and intermolecular interactions |

| Ultrafast Spectroscopy | Excited-state dynamics and photophysical properties |

| Single-Molecule Spectroscopy | Heterogeneities in photophysical properties |

Advanced Computational Modeling for Predictive Understanding

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental design. For this compound, advanced computational methods can provide a deeper understanding of its electronic structure, reactivity, and potential for self-assembly.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the molecule's frontier molecular orbital energies (HOMO and LUMO), absorption and emission spectra, and other electronic properties. These calculations can help in understanding how the bromo, methoxy (B1213986), and acetyl substituents influence the electronic properties of the thiophene (B33073) ring.

Beyond the single-molecule level, molecular dynamics (MD) simulations can be employed to study the aggregation behavior and morphology of this compound in the solid state. Understanding how these molecules pack in thin films is crucial for predicting the performance of organic electronic devices. Furthermore, machine learning algorithms could be trained on computational and experimental data to accelerate the discovery of new thiophene-based materials with desired properties.

| Computational Method | Predictive Capability |

| DFT/TD-DFT | Electronic structure, optical properties |

| Molecular Dynamics (MD) | Aggregation behavior, solid-state morphology |

| Machine Learning | Accelerated discovery of new materials |

Exploration of New Material Architectures Based on the Thiophene Scaffold

The true potential of this compound lies in its use as a building block for larger, functional material architectures. The presence of the bromo and acetyl groups provides reactive handles for further chemical modifications and polymerization.

One exciting avenue is the incorporation of this thiophene derivative into covalent organic frameworks (COFs) . COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. By using this compound as a monomer, it may be possible to synthesize novel COFs with tailored electronic and optical properties for applications in gas storage, catalysis, and sensing.

Another promising direction is the synthesis of conjugated polymers incorporating the this compound unit. The electronic properties of these polymers could be tuned by copolymerizing this monomer with other aromatic units. Such polymers could find applications as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to polymers with unique charge transport and photophysical properties.

| Material Architecture | Potential Applications |

| Covalent Organic Frameworks (COFs) | Gas storage, catalysis, sensing |

| Conjugated Polymers | Organic electronics (OFETs, OPVs, OLEDs) |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of brominated ethanone derivatives often involves Friedel-Crafts acylation or halogenation of pre-functionalized thiophene rings. For example, alkylation agents like 2-bromo-1-(4-methoxyphenyl)ethanone (used in thiadiazole synthesis) can achieve yields >90% under controlled conditions, such as using anhydrous solvents (e.g., ether), precise stoichiometry, and inert atmospheres . Reaction monitoring via TLC or HPLC is critical to optimize time and temperature, as over-halogenation or side reactions may occur due to the electron-rich thienyl moiety. Purification typically involves column chromatography with silica gel or recrystallization from ethanol.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR are used to confirm substitution patterns on the thienyl ring. For instance, the methoxy group ( ppm) and bromine’s deshielding effect on adjacent protons are diagnostic. Mass spectrometry (EI or ESI) verifies molecular weight (e.g., [M] at m/z 245 for CHBrOS) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. A related bromo-ethanone compound (2-bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone) was resolved to 0.84 Å resolution, confirming planar geometry and halogen bonding motifs .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing bromo group activates the thienyl ring toward electrophilic substitution but may deactivate metal-catalyzed couplings. Conversely, the methoxy group donates electrons via resonance, potentially stabilizing intermediates. To assess reactivity:

- Perform DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict regioselectivity.

- Screen palladium catalysts (e.g., Pd(PPh)) with varying ligands to optimize coupling efficiency.

- Compare yields with analogs lacking substituents (e.g., 2-acetothienone) to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurity profiles. To address this:

- Validate purity via HPLC (>95%) and quantify trace impurities (e.g., residual solvents, byproducts).

- Replicate assays under standardized conditions (e.g., MIC testing against Gram+/Gram– bacteria with controls like ciprofloxacin).

- Use SAR studies to differentiate substituent-specific effects. For example, bromine may enhance membrane permeability, while methoxy groups alter solubility .

Q. What computational approaches model the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450). The bromine atom’s van der Waals volume may sterically hinder fit, while the ketone forms hydrogen bonds.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize leads .

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic regions from the thienyl ring) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.